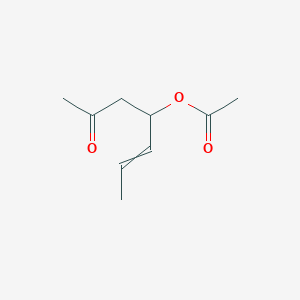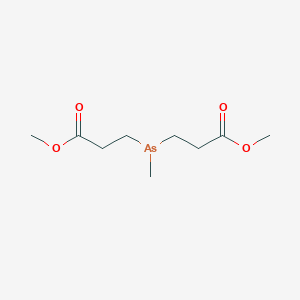![molecular formula C17H22N4O2 B14402772 N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea CAS No. 88421-13-0](/img/structure/B14402772.png)
N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea typically involves the reaction of 6-oxo-3-phenylpyridazine with N,N-diethylurea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, large-scale purification methods, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazine ring or the urea moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-N’-[2-(6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl)ethyl]urea: A compound with a thienyl group instead of a phenyl group.
Uniqueness
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
88421-13-0 |
|---|---|
Fórmula molecular |
C17H22N4O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,1-diethyl-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-3-20(4-2)17(23)18-12-13-21-16(22)11-10-15(19-21)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,18,23) |
Clave InChI |
QCJMWQGWCBZSRL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


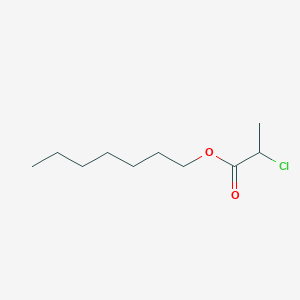
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
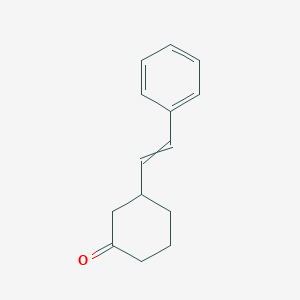

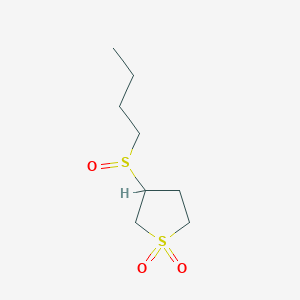
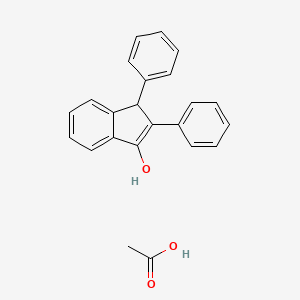


methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
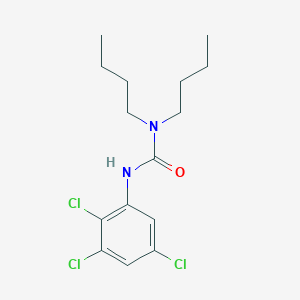
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
